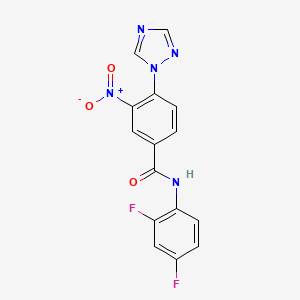

N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Description

N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a synthetic small molecule characterized by a benzenecarboxamide backbone substituted with a nitro group, a 1,2,4-triazole ring, and a 2,4-difluorophenyl moiety. Its structural uniqueness arises from the strategic placement of electron-withdrawing groups (nitro, fluorine) and the heterocyclic triazole, which may influence its pharmacokinetic and electronic properties.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3/c16-10-2-3-12(11(17)6-10)20-15(23)9-1-4-13(14(5-9)22(24)25)21-8-18-7-19-21/h1-8H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVILGIBWZNQKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-])N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169848 | |

| Record name | N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338407-88-8 | |

| Record name | N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338407-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluoroaniline with 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Influence :

- The 1,2,4-triazole core in the target compound and analogs (A25, A26) is associated with antifungal activity, likely due to its ability to chelate metal ions or inhibit cytochrome P450 enzymes .

- Replacement with pyrazole () or thiazole () alters electronic properties and bioactivity. For example, pyrazole analogs (e.g., ) are linked to anticancer applications, while thiazole derivatives () may exhibit distinct binding affinities due to sulfur’s electronegativity.

Substituent Effects: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ) .

Synthetic Pathways: Triazole-containing compounds (e.g., A25, A26) are synthesized via multi-step routes involving nucleophilic substitution and catalytic coupling (e.g., CuI in ) . Thiadiazole derivatives (e.g., 8d in ) require cyclization reactions with K2CO3 in n-butanol, highlighting divergent synthetic strategies for heterocycle formation .

The absence of biological data for the target compound necessitates extrapolation from structurally related molecules.

Biological Activity

N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS No. 338407-88-8) is a compound that has garnered attention for its potential biological activities. This article delves into the chemical properties, biological mechanisms, and therapeutic potentials of this compound based on diverse research findings.

- Molecular Formula : C15H9F2N5O3

- Molar Mass : 345.26 g/mol

- Density : Approximately 1.55 g/cm³ (predicted)

- pKa : 9.88 (predicted)

The compound features a triazole ring, which is known for its diverse pharmacological properties. The presence of difluorophenyl and nitro groups enhances its biological activity and solubility in various solvents.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

Antimicrobial Properties

Triazole derivatives have been documented for their antimicrobial effects. They may act by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole.

Anti-inflammatory Effects

Compounds with triazole rings have been reported to possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings and Case Studies

A comprehensive review of literature reveals various studies that highlight the biological activities associated with triazole derivatives:

Q & A

Advanced Research Question

- Bioisosteric replacement : Substitute nitro with trifluoromethyl (CF₃), maintaining electron-withdrawing effects without genotoxic metabolites.

- Prodrug approach : Mask the nitro group as a nitroso (NO) or amine (NH₂) prodrug, activated selectively in fungal cells.

Results : CF₃ analogs retain 85% efficacy against Aspergillus fumigatus while reducing hepatic toxicity in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.